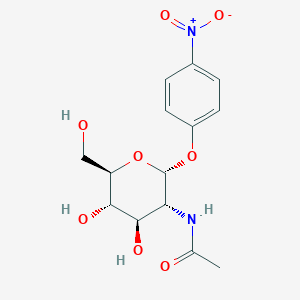

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906117 | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-02-3 | |

| Record name | p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, a crucial chromogenic substrate in biochemical and clinical research. This document details its chemical structure, physical properties, and, most importantly, its application in enzymatic assays with detailed experimental protocols.

Core Structural and Physicochemical Properties

This compound, also known as p-Nitrophenyl-N-acetyl-α-D-glucosaminide, is a synthetic glycoside. Its structure consists of an N-acetylglucosamine moiety linked to a 4-nitrophenyl group via an alpha-glycosidic bond.[1][2] This nitrophenyl group is the key to its function as a chromogenic substrate; upon enzymatic cleavage, it releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[3][4][5]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₈ | [1][2] |

| Molecular Weight | 342.30 g/mol | [1][2] |

| CAS Number | 10139-02-3 | [1][2] |

| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | [1][2] |

| Appearance | White to light yellow crystalline powder | [6] |

| Solubility | Soluble in water, warm ethanol, and methanol. | [6] |

| Storage Temperature | -20°C, protected from light. | [6] |

Spectroscopic Data

Detailed spectroscopic data is essential for the verification of the compound's identity and purity. 1H NMR, 13C NMR, and other spectral data for this compound are available in public databases such as PubChem (CID 82398).[2] Researchers are encouraged to consult these resources for in-depth spectral analysis.

Applications in Enzymatic Assays

The primary application of this compound is as a chromogenic substrate for various glycoside hydrolases. The enzymatic hydrolysis of the glycosidic bond releases 4-nitrophenol, which exhibits a distinct yellow color under alkaline conditions and can be quantified by measuring its absorbance at approximately 400-405 nm.[3][7][8]

Below are detailed protocols for two common enzymatic assays that utilize this substrate.

Alpha-Glucosidase Activity Assay

This assay is widely used for the determination of α-glucosidase activity and for the screening of potential inhibitors, which is particularly relevant in the research and development of treatments for type 2 diabetes.[1][9]

Experimental Protocol:

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

This compound (pNPGlcNAc)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

Test compounds and a positive control (e.g., Acarbose)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Solutions:

-

Dissolve the α-glucosidase enzyme in cold phosphate buffer to the desired concentration.

-

Prepare a stock solution of pNPGlcNAc in phosphate buffer.

-

Dissolve test compounds and the positive control in DMSO to create stock solutions, then dilute to the desired concentrations with phosphate buffer.

-

-

Assay in 96-Well Plate:

-

Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.

-

Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPGlcNAc solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of the liberated 4-nitrophenol at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:

-

Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

-

Abs_sample is the absorbance of the sample (enzyme, substrate, and test compound).

-

-

Logical Workflow for Alpha-Glucosidase Inhibition Assay:

N-Acetyl-β-D-hexosaminidase (NAGase) Activity Assay

This assay is crucial for the diagnosis and monitoring of certain lysosomal storage diseases and can also be an indicator of renal tubular injury.[10]

Experimental Protocol:

Materials and Reagents:

-

N-Acetyl-β-D-hexosaminidase (from a biological sample like urine or serum, or a purified source)

-

This compound (pNPGlcNAc)

-

Citrate buffer (e.g., 0.1 M, pH 4.5)

-

Stop solution (e.g., 0.2 M sodium borate buffer, pH 10.0)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of pNPGlcNAc in citrate buffer (e.g., 2.4 mM).[10]

-

Dilute the biological sample containing NAGase in an appropriate buffer if necessary.

-

-

Enzymatic Reaction:

-

Pre-incubate the substrate solution at 37°C.

-

Add the enzyme solution (biological sample) to the substrate solution to start the reaction.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding the stop solution. This also raises the pH, leading to the full development of the yellow color of the 4-nitrophenoxide ion.

-

Measure the absorbance at 400 nm using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

The enzyme activity can be calculated based on the rate of absorbance increase and the molar extinction coefficient of 4-nitrophenol under the assay conditions.

-

Signaling Pathway of Enzymatic Cleavage:

Conclusion

This compound is an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Its properties as a chromogenic substrate allow for simple, reliable, and quantifiable measurement of key enzyme activities. The detailed protocols provided in this guide serve as a starting point for the development and implementation of robust enzymatic assays in the laboratory. For further details on the structural and spectral properties, researchers are directed to the comprehensive data available in public chemical databases.

References

- 1. benchchem.com [benchchem.com]

- 2. p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | C14H18N2O8 | CID 82398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynlab.com [chemsynlab.com]

- 4. goldbio.com [goldbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | 3459-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside

This guide provides a comprehensive overview of the chemical synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside, a crucial chromogenic substrate for the activity assay of α-N-acetylglucosaminidase. The synthesis of this compound is of significant interest to researchers in glycobiology and drug development. This document outlines the prevalent synthetic strategies, detailed experimental protocols, and the necessary characterization data.

Introduction

4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (pNP-α-GlcNAc) is a synthetic glycoside widely used as a chromogenic substrate to detect and quantify the activity of α-N-acetylglucosaminidases (EC 3.2.1.50). These enzymes play critical roles in various biological processes, and their dysregulation is associated with several diseases. The enzymatic hydrolysis of pNP-α-GlcNAc releases 4-nitrophenol, a yellow-colored compound that can be easily quantified spectrophotometrically, providing a direct measure of enzyme activity.

The synthesis of pNP-α-GlcNAc, particularly the stereoselective formation of the α-glycosidic linkage, presents a significant chemical challenge. This guide details two primary synthetic approaches: the classical Koenigs-Knorr reaction and a chemo-enzymatic strategy.

Chemical Synthesis Strategies

Two main strategies for the synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside are discussed below:

-

Koenigs-Knorr Reaction: This is a classical and widely used method for glycosidic bond formation. It involves the reaction of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.[1] For the synthesis of pNP-α-GlcNAc, this involves the reaction of a protected 2-acetamido-2-deoxy-α-D-glucopyranosyl halide with 4-nitrophenol. The stereochemical outcome of the Koenigs-Knorr reaction is influenced by several factors, including the nature of the protecting groups, the solvent, and the promoter used.[1]

-

Chemo-enzymatic Synthesis: This approach combines chemical synthesis to produce a mixture of α and β anomers, followed by an enzymatic separation step. A non-stereoselective chemical glycosylation is first performed to yield a mixture of pNP-α-GlcNAc and pNP-β-GlcNAc. Subsequently, a specific enzyme, such as β-N-acetylhexosaminidase, is used to selectively hydrolyze the β-anomer, leaving the desired α-anomer in the reaction mixture for purification.[2]

Experimental Protocols

Protocol 1: Synthesis via Koenigs-Knorr Reaction

This protocol is a generalized procedure based on established Koenigs-Knorr glycosylation reactions.

Step 1: Peracetylation of N-Acetyl-D-glucosamine

-

To a solution of N-acetyl-D-glucosamine (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of anhydrous zinc chloride.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose.

Step 2: Formation of the Glycosyl Halide

-

Dissolve the peracetylated N-acetylglucosamine (1.0 eq) in a minimal amount of a solution of hydrogen bromide in acetic acid (33%).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with cold saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude acetobromo-N-acetylglucosamine. This product is typically used immediately in the next step without further purification.

Step 3: Glycosylation with 4-Nitrophenol

-

Dissolve the glycosyl halide (1.0 eq) and 4-nitrophenol (1.2 eq) in anhydrous dichloromethane.

-

Add a promoter, such as silver carbonate (1.5 eq) or mercuric cyanide, to the mixture.

-

Stir the reaction at room temperature in the dark for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to separate the α and β anomers.

Step 4: Deprotection

-

Dissolve the protected 4'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature for 4-6 hours.

-

Neutralize the reaction with an acidic ion-exchange resin.

-

Filter the resin and evaporate the solvent to yield the final product, 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside.

Protocol 2: Chemo-enzymatic Synthesis

This protocol is adapted from a method described for the synthesis of the corresponding galactopyranoside.[2]

Step 1: Chemical Synthesis of the Anomeric Mixture

-

Perform a non-stereoselective glycosylation of 4-nitrophenol with a protected N-acetylglucosamine donor as described in Protocol 1, Step 3, but with modifications to favor the formation of a mixture of anomers (e.g., using a different solvent or promoter system).

-

After deprotection (Protocol 1, Step 4), a mixture of 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside and its β-anomer is obtained.

Step 2: Selective Enzymatic Hydrolysis of the β-Anomer

-

Dissolve the anomeric mixture in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5).

-

Add β-N-acetylhexosaminidase to the solution.

-

Incubate the reaction at a controlled temperature (e.g., 35°C) with stirring.

-

Monitor the hydrolysis of the β-anomer by HPLC or by measuring the release of 4-nitrophenol spectrophotometrically.

-

Once the hydrolysis of the β-anomer is complete, terminate the reaction by heating (e.g., 100°C for 5 minutes).

Step 3: Purification of the α-Anomer

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove the liberated 4-nitrophenol.

-

The aqueous phase, containing the desired α-anomer and N-acetyl-D-glucosamine, can be further purified.

-

A subsequent extraction with a different organic solvent (e.g., n-butanol) can be used to separate the α-anomer from the more polar N-acetyl-D-glucosamine.[2]

-

Alternatively, the α-anomer can be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside and related compounds. Please note that yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Koenigs-Knorr Method | Chemo-enzymatic Method | Reference |

| Overall Yield | Variable, often moderate | High for the α-anomer after separation | [2] |

| Anomeric Selectivity (α:β) | Dependent on conditions | N/A (mixture is the initial product) | |

| Purity of final α-anomer | >98% after chromatography | >96% after enzymatic hydrolysis and extraction | [2] |

| Reaction Time (Glycosylation) | 24-48 hours | Variable | |

| Reaction Time (Enzymatic Hydrolysis) | N/A | ~6 hours | [2] |

Visualizations

Logical Workflow for Koenigs-Knorr Synthesis

Caption: Workflow for the Koenigs-Knorr synthesis of pNP-α-GlcNAc.

Signaling Pathway for Chemo-enzymatic Synthesis

Caption: Chemo-enzymatic synthesis of pNP-α-GlcNAc.

Conclusion

The synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside can be successfully achieved through both classical chemical methods and innovative chemo-enzymatic strategies. The choice of method will depend on the desired stereoselectivity, available resources, and the scale of the synthesis. The Koenigs-Knorr reaction provides a direct chemical route, while the chemo-enzymatic approach offers an elegant solution for obtaining the pure α-anomer from a mixture. This guide provides the fundamental knowledge and protocols for researchers and professionals to synthesize this important biochemical tool.

References

The Role of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside in Glycosidase Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, a pivotal chromogenic substrate in the field of glycosidase research. This document details the underlying principles of its use, presents key quantitative data, and offers detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.

Introduction: A Chromogenic Key to Understanding Glycosidase Activity

This compound is a synthetic substrate specifically designed for the sensitive detection of α-N-acetylglucosaminidase (EC 3.2.1.50) activity.[1] This enzyme plays a crucial role in the lysosomal degradation of heparan sulfate.[2] A deficiency in α-N-acetylglucosaminidase leads to the rare lysosomal storage disorder Mucopolysaccharidosis type IIIB (MPS-IIIB), also known as Sanfilippo syndrome B, which is characterized by severe central nervous system degeneration.[2]

The utility of this substrate lies in its ability to produce a colored product upon enzymatic cleavage, allowing for a straightforward and quantitative measurement of enzyme activity.[3] This makes it an invaluable tool in basic research, clinical diagnostics, and the development of therapeutic interventions for diseases like Sanfilippo syndrome.

Principle of the Chromogenic Assay

The assay's principle is based on the enzymatic hydrolysis of the colorless this compound by α-N-acetylglucosaminidase. This reaction yields two products: N-acetyl-D-glucosamine and 4-nitrophenol (p-nitrophenol). Under alkaline conditions, the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this color, measured spectrophotometrically at a wavelength of 400-405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus to the α-N-acetylglucosaminidase activity.[2]

Figure 1: Enzymatic hydrolysis of 4'-Nitrophenyl-α-D-N-acetylglucosaminide.

Quantitative Data: Kinetic Parameters

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical parameters for characterizing the kinetics of an enzyme. The following table summarizes these kinetic parameters for α-N-acetylglucosaminidase from various sources using this compound as the substrate. It is important to note that assay conditions such as pH, temperature, and buffer composition can significantly influence these values.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Human Liver | 0.13 - 0.20 | Not Specified | 4.5 | [4] |

| Human Urine | 0.14 - 0.74 | 1.04 - 3.68 | 4.5 ± 0.3 | [5] |

| Recombinant Human (CHO cells) | 0.22 (with 4-methylumbelliferyl substrate) | Not Specified | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for determining α-N-acetylglucosaminidase activity and for evaluating potential inhibitors using this compound.

Protocol for α-N-acetylglucosaminidase Activity Assay

This protocol is designed to measure the enzymatic activity of α-N-acetylglucosaminidase in a sample.

Materials and Reagents:

-

Assay Buffer: 0.1 M Sodium Citrate, 0.25 M NaCl, pH 4.5.[2]

-

Substrate Stock Solution: 5 mM this compound in deionized water.[2]

-

Enzyme Solution: Purified or crude enzyme preparation diluted to the desired concentration in Assay Buffer.

-

Stop Solution: 0.2 M NaOH.[2]

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 402-405 nm.

Procedure:

-

Prepare Working Substrate Solution: Dilute the Substrate Stock Solution to 3 mM in Assay Buffer.[2]

-

Reaction Setup:

-

In a 96-well microplate, add 50 µL of the enzyme solution to the test wells.

-

For the substrate blank, add 50 µL of Assay Buffer.[2]

-

-

Initiate Reaction: Add 50 µL of the 3 mM working substrate solution to all wells.[2]

-

Incubation: Seal the plate and incubate at 37°C for 20 minutes.[2]

-

Terminate Reaction: Stop the reaction by adding 100 µL of 0.2 M NaOH to each well. This will also develop the yellow color.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 402 nm using a microplate reader.[2]

-

Calculation of Specific Activity:

-

Subtract the absorbance of the substrate blank from the absorbance of the test wells.

-

Calculate the concentration of p-nitrophenol produced using a standard curve or the Beer-Lambert law (extinction coefficient for p-nitrophenol is 17,700 M-1cm-1).[2]

-

Specific Activity (pmol/min/µg) = (Adjusted Absorbance x Well Volume (L) x 1012) / (Incubation Time (min) x Molar Extinction Coefficient (M-1cm-1) x Pathlength (cm) x Amount of Enzyme (µg)).[2]

-

References

- 1. α-N-Acetylglucosaminidase - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Purification and characterization of recombinant human alpha-N-acetylglucosaminidase secreted by Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and partial characterization of alpha-N-acetylglucosaminidase from human liver. | Sigma-Aldrich [merckmillipore.com]

- 5. Human alpha-N-acetylglucosaminidase. 1. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chromogenic properties of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic properties of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (PNP-α-GlcNAc). This synthetic substrate is a valuable tool for the sensitive detection and quantification of α-N-acetylglucosaminidase activity, an enzyme implicated in various physiological and pathological processes. This document outlines the underlying biochemical principles, detailed experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Introduction: The Principle of Chromogenic Detection

This compound is a colorless compound that serves as a specific substrate for the enzyme α-N-acetylglucosaminidase (EC 3.2.1.50). The chromogenic properties of this substrate are not inherent to the molecule itself but are revealed upon enzymatic action.

The core principle lies in the enzymatic hydrolysis of the glycosidic bond linking the N-acetyl-α-D-glucosamine moiety to the 4-nitrophenyl group. This reaction, catalyzed by α-N-acetylglucosaminidase, releases two products: N-acetyl-D-glucosamine and 4-nitrophenol (also known as p-nitrophenol or PNP).

While 4-nitrophenol is colorless in its protonated form at acidic or neutral pH, it undergoes a significant color change under alkaline conditions. The addition of a high-pH stop solution deprotonates the hydroxyl group of 4-nitrophenol, forming the 4-nitrophenolate ion. This ion exhibits a strong yellow color, with a maximum absorbance at approximately 400-420 nm. The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol released, which in turn is a direct measure of the α-N-acetylglucosaminidase activity.[1]

Physicochemical and Chromogenic Properties

A summary of the key physicochemical and chromogenic properties of the substrate and its product is presented below.

| Property | This compound | 4-Nitrophenol | 4-Nitrophenolate Ion |

| Appearance | White to off-white crystalline powder | Colorless to pale yellow solid | Yellow in solution |

| Chromogenic | No | No (at acidic/neutral pH) | Yes (at alkaline pH) |

| λmax | Not applicable | ~317 nm (in acidic/neutral solution) | ~400-420 nm (in alkaline solution) |

| Molar Extinction Coefficient (ε) | Not applicable | Not applicable for this assay's detection | ~18,000 M⁻¹cm⁻¹ at 405 nm in 0.1 M NaOH |

Enzymatic Hydrolysis and Detection Pathway

The enzymatic assay using PNP-α-GlcNAc follows a two-step process: enzymatic hydrolysis followed by color development. This signaling pathway is crucial for understanding the quantitative aspects of the assay.

Caption: Enzymatic hydrolysis of PNP-α-GlcNAc and subsequent colorimetric detection.

Experimental Protocol: Assay for α-N-acetylglucosaminidase Activity

This section provides a detailed methodology for a typical α-N-acetylglucosaminidase assay in a 96-well microplate format.

4.1. Materials and Reagents

-

This compound (PNP-α-GlcNAc)

-

α-N-acetylglucosaminidase enzyme (e.g., from human placenta, liver, or recombinant sources)

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5

-

Substrate Stock Solution: 10 mM PNP-α-GlcNAc in Assay Buffer

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 0.2 M Glycine-NaOH buffer, pH 10.5

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: A typical experimental workflow for an α-N-acetylglucosaminidase assay.

4.3. Detailed Procedure

-

Prepare Reagents: Prepare all solutions as described in section 4.1.

-

Assay Setup:

-

Blank: Add 50 µL of Assay Buffer to the blank wells.

-

Samples: Add 50 µL of the enzyme solution (appropriately diluted in Assay Buffer) to the sample wells.

-

-

Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to bring the solutions to the optimal reaction temperature.

-

Initiate Reaction: Add 50 µL of the 10 mM PNP-α-GlcNAc Substrate Stock Solution to all wells (including blanks and samples) to start the enzymatic reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. A yellow color should develop in the wells with enzymatic activity.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

4.4. Calculation of Enzyme Activity

The activity of α-N-acetylglucosaminidase can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbsorbance / min) * (Total Assay Volume in mL) / (ε * l * Enzyme Volume in mL)

Where:

-

ΔAbsorbance: The change in absorbance (Absorbance of sample - Absorbance of blank).

-

min: The incubation time in minutes.

-

Total Assay Volume: The total volume in the well before adding the stop solution (in this protocol, 0.1 mL).

-

ε: The molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹).

-

l: The path length of the light in the microplate well (in cm). This is typically provided by the microplate manufacturer.

-

Enzyme Volume: The volume of the enzyme solution added to the well (in this protocol, 0.05 mL).

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic reaction and the properties of the chromogenic product.

Table 1: Kinetic Parameters of α-N-acetylglucosaminidase with Aryl-α-N-acetylglucosaminides

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/mg/min) | Optimal pH |

| Human Liver | p-nitrophenyl α-N-acetylglucosamine | 0.13 - 0.20 | Not specified | 4.5 |

| Human Urine | Aryl 2-acetamido-2-deoxy-alpha-D-glucosides | 0.14 - 0.74 | 1.04 - 3.68 | 4.5 ± 0.3[2] |

Table 2: Properties of the Chromogenic Product (4-Nitrophenol)

| Parameter | Value | Conditions |

| pKa | ~7.15 | 25°C |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | At 405 nm in 0.1 M NaOH |

| Optimal pH for Color Development | > 9.0 | To ensure complete deprotonation |

Logical Relationship of Chromogenic Properties

The utility of PNP-α-GlcNAc as a chromogenic substrate is based on a logical sequence of events that translates enzymatic activity into a measurable signal.

Caption: Logical flow from enzyme presence to quantifiable signal.

Conclusion

This compound is a robust and reliable chromogenic substrate for the assay of α-N-acetylglucosaminidase activity. Its use in a simple, colorimetric assay provides a powerful tool for researchers in various fields, including enzymology, diagnostics, and drug discovery. By understanding the principles of the enzymatic reaction, the properties of the resulting chromophore, and by following a well-defined experimental protocol, scientists can accurately and efficiently quantify enzyme activity, paving the way for new discoveries and therapeutic interventions.

References

A Preliminary Investigation of Enzyme Activity with 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of enzyme activity utilizing the chromogenic substrate, 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNAG), and its β-anomer. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of glycoside hydrolases, particularly α-glucosidases and N-acetyl-β-D-glucosaminidases (NAGases). The guide details the fundamental principles of the enzymatic assay, provides structured quantitative data, and presents detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams of experimental workflows and a relevant signaling pathway.

Core Principles of the Enzymatic Assay

The enzymatic assays employing 4'-nitrophenyl-N-acetyl-α/β-D-glucosaminides are based on a straightforward colorimetric principle. The respective enzymes, α-glucosidase or N-acetyl-β-D-glucosaminidase, catalyze the hydrolysis of the glycosidic bond in the colorless substrate. This enzymatic cleavage releases 4-nitrophenol (pNP), a chromophore that exhibits a distinct yellow color under alkaline conditions. The intensity of this color, which can be quantified by measuring its absorbance at approximately 400-405 nm, is directly proportional to the amount of pNP produced and, consequently, to the enzyme's activity. The reaction is typically terminated by the addition of a basic solution, such as sodium carbonate, which also serves to enhance the color of the 4-nitrophenol product.

Data Presentation: A Comparative Summary of Quantitative Data

The following tables summarize key quantitative data for α-glucosidase and N-acetyl-β-D-glucosaminidase (NAGase) activity with their respective p-nitrophenyl substrates, providing a basis for experimental design and comparison.

Table 1: Optimal Reaction Conditions for α-Glucosidase and N-acetyl-β-D-glucosaminidase (NAGase)

| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Organism/Tissue |

| α-Glucosidase | 5.0 - 7.0 | 35 - 65 | Various |

| α-Glucosidase | 5.0 - 5.5 | 70 | Thermoanaerobacter ethanolicus JW200[1] |

| α-Glucosidase | 6.0 | 65 | Aspergillus niveus[2] |

| α-Glucosidase | 10.0 | 45 | Qipengyuania seohaensis SW-135[1] |

| N-acetyl-β-D-glucosaminidase (NAGase) | ~5.0 | 37 | Lysosomal[3] |

| N-acetyl-β-D-glucosaminidase (NAGase) | 4.2 - 5.0 | 37 | General[4] |

| N-acetyl-β-D-glucosaminidase (NAGase) | 5.5 | Not specified | General (for rate assay)[5] |

Table 2: Kinetic Parameters of α-Glucosidase with p-Nitrophenyl-α-D-glucopyranoside

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Assay Conditions |

| Thermoanaerobacter ethanolicus JW200 | 0.2952 ± 0.0322 | Not Specified | pH 7.4, 70°C[1] |

| Aspergillus niger ITV-01 (with soluble starch) | 5 mg/mL | 1000 U/mg | Not specified[6] |

Note: Kinetic data for α-glucosidase with this compound is not as widely reported as for the non-acetylated form. The provided data for the Thermoanaerobacter ethanolicus enzyme is with p-nitrophenyl-α-D-glucopyranoside.

Table 3: Kinetic Parameters of N-acetyl-β-D-glucosaminidase (NAGase) with p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |

| Marine Fungi | 0.096 | Not Specified |

| Aeromonas sp. | 0.27 | Not Specified |

| Calf Brain | 0.72 | 0.15 |

| Prawn (Litopenaeus vannamei) | 0.254 | 0.009438 (µM/min) |

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of α-glucosidase and N-acetyl-β-D-glucosaminidase.

α-Glucosidase Activity Assay

This protocol is adapted for a 96-well plate format.

Materials:

-

Phosphate Buffer (50 mM, pH 6.8)

-

α-Glucosidase enzyme solution (concentration to be optimized, e.g., 0.1-1.0 U/mL in cold phosphate buffer)

-

This compound (Substrate) solution (e.g., 5 mM in phosphate buffer)

-

Stop Solution (0.1 M Sodium Carbonate, Na₂CO₃)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Reaction Setup:

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the α-glucosidase enzyme solution to the sample wells. For blank wells, add an additional 25 µL of phosphate buffer.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). This time should be optimized to ensure the reaction remains in the linear range.

-

Terminate Reaction: Add 100 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of 4-nitrophenol.

N-acetyl-β-D-glucosaminidase (NAGase) Activity Assay

This protocol is suitable for various biological samples, such as urine or cell lysates.

Materials:

-

Citrate or Glycolate Buffer (0.1 M, pH 4.5 - 5.5)

-

NAGase-containing sample (e.g., diluted urine, cell lysate)

-

4'-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (e.g., 4.8 mM in buffer)[5]

-

Stop Solution (e.g., 0.5 M Glycine-NaOH buffer, pH 10.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Sample Preparation: Dilute the sample as needed with the assay buffer. For urine samples, dilution can minimize the effect of inhibitors.

-

Reaction Setup:

-

Add 50 µL of the diluted sample to the sample wells. For blank wells, add 50 µL of the assay buffer.

-

-

Pre-incubation: Pre-warm the plate and substrate solution to 37°C for 5-10 minutes.

-

Initiate Reaction: Add 50 µL of the pre-warmed pNAG substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity in the sample.

-

Terminate Reaction: Add 100 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Calculation: Correct for the blank reading and determine the amount of 4-nitrophenol released using a standard curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric enzyme assay described in the protocols.

Caption: A generalized workflow for the enzymatic assay.

Signaling Pathway: The Role of O-GlcNAcase in Insulin Signaling

N-acetyl-β-D-glucosaminidases are part of a larger family of enzymes that includes O-GlcNAcase (OGA). OGA plays a crucial role in regulating cellular signaling by removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. The O-GlcNAcylation of key proteins in the insulin signaling pathway is known to contribute to insulin resistance. The following diagram illustrates this process.

Caption: O-GlcNAcase reverses the inhibitory O-GlcNAcylation of key insulin signaling proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNP-α-GlcNAc) NAGase Assay

Introduction

N-acetyl-β-D-glucosaminidase (NAGase) is an exoglycosidase that catalyzes the hydrolysis of terminal N-acetyl-D-glucosamine (GlcNAc) residues from glycoconjugates. The measurement of NAGase activity is a critical tool in various research and clinical applications, including the diagnosis and monitoring of kidney disease, liver damage, and certain types of cancer. The assay using 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNP-α-GlcNAc) as a substrate provides a simple, sensitive, and reliable colorimetric method for quantifying NAGase activity.

Assay Principle

The NAGase assay is based on the enzymatic hydrolysis of the colorless synthetic substrate, pNP-α-GlcNAc. NAGase cleaves this substrate to release α-D-glucose and 4-nitrophenol (pNP).[1][2][3] In an alkaline environment, the liberated p-nitrophenol is converted to the 4-nitrophenolate ion, which is a chromogenic compound exhibiting a distinct yellow color.[1] The intensity of this yellow color, which is directly proportional to the amount of pNP produced, can be quantified by measuring its absorbance at a wavelength of 400-420 nm.[2][4] The reaction is terminated by the addition of a basic solution, such as sodium carbonate, which simultaneously halts the enzymatic reaction and enhances the color development for accurate measurement.[1][3]

Experimental Protocol

This protocol provides a standard methodology for measuring NAGase activity in a 96-well microplate format.

Materials and Reagents

-

NAGase enzyme standard or biological sample

-

This compound (pNP-α-GlcNAc)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)[1]

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 400-420 nm

-

Incubator set to 37°C

Procedure

-

Reagent Preparation:

-

Assay Buffer: Prepare 0.1 M citrate buffer and adjust the pH to 4.5. The optimal pH for the assay has been reported to be around 4.5.[5]

-

Substrate Solution: Prepare a stock solution of pNP-α-GlcNAc (e.g., 4.8 mM) in the assay buffer.[4]

-

Stop Solution: Prepare a 0.2 M sodium carbonate solution in deionized water.[1]

-

Sample Preparation: Dilute enzyme standards and unknown samples to the desired concentration using the assay buffer.

-

-

Reaction Setup:

-

In a 96-well microplate, add the reagents in the following order for each reaction:

-

Test Wells: 50 µL of sample or NAGase standard.

-

Blank Wells: 50 µL of assay buffer (without enzyme).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.[1]

-

-

Initiate Reaction:

-

Add 50 µL of the pNP-α-GlcNAc substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Stop Reaction:

-

Add 100 µL of the stop solution to each well to terminate the reaction. The addition of the alkaline solution will cause a yellow color to develop in the wells where p-nitrophenol has been produced.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculations:

-

Subtract the absorbance of the blank wells from the absorbance of the test wells to correct for any background absorbance.

-

The NAGase activity is proportional to the corrected absorbance. A standard curve can be generated using known concentrations of p-nitrophenol to determine the absolute amount of product formed.

-

Data Presentation

The following table summarizes the key quantitative parameters for the NAGase assay. These values may require optimization depending on the specific enzyme source and experimental conditions.

| Parameter | Value | Reference |

| Substrate | This compound | N/A |

| Substrate Concentration | 4.4 - 4.8 mM | [4][6] |

| Assay Buffer | 0.1 M Glycolate or Citrate Buffer | [4] |

| Assay pH | 4.5 - 5.5 | [4][5] |

| Incubation Temperature | 37°C | [1][2] |

| Incubation Time | 20 - 30 minutes | [1][2] |

| Stop Solution | 0.2 M Sodium Carbonate (Na₂CO₃) | [1] |

| Absorbance Wavelength | 400 - 420 nm | [4] |

Workflow and Pathway Visualization

The following diagrams illustrate the NAGase assay workflow and the underlying enzymatic reaction.

Caption: Workflow for the colorimetric NAGase enzyme activity assay.

Caption: Enzymatic hydrolysis of pNP-α-GlcNAc by NAGase.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An assay for the enzyme N-acetyl-beta-D-glucosaminidase (NAGase) based on electrochemical detection using screen-printed carbon electrodes (SPCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chromogenic substrate specifically designed for the sensitive detection of N-acetyl-α-D-glucosaminidase (NAGLU) activity. This enzyme plays a crucial role in the lysosomal degradation of heparan sulfate.[1][2] A deficiency in NAGLU activity leads to the accumulation of heparan sulfate, resulting in the lysosomal storage disorder known as Sanfilippo syndrome type B (Mucopolysaccharidosis type IIIB).[3][4] The colorimetric assay utilizing this substrate offers a straightforward and reliable method for quantifying NAGLU activity in various biological samples, aiding in disease diagnosis, monitoring, and the screening of potential therapeutic agents.

The assay principle is based on the enzymatic hydrolysis of the colorless substrate, this compound, by NAGLU. This reaction releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate ion, a yellow-colored product with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced and thus reflects the enzymatic activity of NAGLU.

Data Presentation

Enzyme Kinetics

The following table summarizes typical kinetic parameters for N-acetyl-hexosaminidases using nitrophenyl-based substrates. It is important to note that specific values for N-acetyl-α-D-glucosaminidase (NAGLU) with this compound may vary depending on the enzyme source and assay conditions. The data presented here for the β-anomer serves as an illustrative example.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| N-acetyl-β-D-hexosaminidase | 4-Nitrophenyl-N-acetyl-β-D-glucosaminide | ~0.8 - 1.5 | Varies | 4.4 - 5.5 |

Note: Specific kinetic data for the alpha-anomer is less commonly reported and should be determined empirically for the specific assay conditions.

Inhibitor Screening

This assay is highly suitable for high-throughput screening of potential NAGLU inhibitors. The inhibitory activity is typically expressed as the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target Enzyme | IC50 |

| PUGNAc | N-acetyl-β-D-hexosaminidase | Varies (µM range) |

| Acarbose (example for α-glucosidase) | α-glucosidase | Varies (µM to mM range) |

Note: IC50 values are highly dependent on the specific inhibitor, enzyme, and assay conditions.

Analysis of Biological Samples

The measurement of N-acetyl-hexosaminidase activity in biological fluids, particularly urine, is a valuable diagnostic marker for renal tubular damage. While most clinical assays measure total N-acetyl-hexosaminidase activity (both α and β isoforms), elevated levels are indicative of kidney injury.[5][6]

| Sample Type | Condition | N-acetyl-β-D-glucosaminidase Level (U/L) |

| Urine | Healthy Adults (Male, 20-59 years) | <19.4 |

| Urine | Healthy Adults (Female, 20-59 years) | <15.7 |

| Urine | Diabetic Patients with CV events (eGFR < 60 mL/min) | Elevated (HR=1.50)[7] |

| Urine | Patients with Renal Disease | Significantly elevated[8] |

Experimental Protocols

Protocol 1: Determination of N-acetyl-α-D-glucosaminidase Activity

This protocol provides a general procedure for measuring NAGLU activity in a sample.

Materials:

-

This compound (Substrate)

-

N-acetyl-α-D-glucosaminidase (Enzyme standard or sample)

-

Citrate-Phosphate Buffer (e.g., 0.1 M, pH 4.5)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH, pH 10.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in the assay buffer. The final concentration in the reaction mixture should be optimized, but a starting point of 1-5 mM is common.

-

Dilute the enzyme standard or sample to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Sample Wells: 50 µL of sample/enzyme solution.

-

Blank Wells: 50 µL of assay buffer.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the substrate solution to all wells to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Stop Reaction:

-

Add 100 µL of Stop Solution to each well to terminate the reaction and develop the color.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the enzyme activity based on a standard curve of 4-nitrophenol or using the molar extinction coefficient of 4-nitrophenol (18.5 mM-1cm-1 at 405 nm).

-

Protocol 2: Screening for N-acetyl-α-D-glucosaminidase Inhibitors

This protocol is designed for screening potential inhibitors of NAGLU.

Materials:

-

Same as Protocol 1

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (if available)

-

DMSO (or other suitable solvent for dissolving test compounds)

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in Protocol 1.

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Test Wells: 25 µL of test compound dilution and 25 µL of enzyme solution.

-

Control Wells (No Inhibitor): 25 µL of assay buffer and 25 µL of enzyme solution.

-

Blank Wells: 50 µL of assay buffer.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction:

-

Add 50 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period.

-

-

Stop Reaction and Measurement:

-

Follow steps 4 and 5 from Protocol 1.

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of N-acetyl-α-D-glucosaminidase (NAGLU) in the lysosomal degradation of heparan sulfate and the pathological consequences of its deficiency in Sanfilippo syndrome type B.

Caption: Sanfilippo Syndrome Type B Pathogenesis.

Experimental Workflow

The diagram below outlines the general workflow for a colorimetric assay using this compound.

Caption: Colorimetric Assay Workflow.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. NAGLU - Wikipedia [en.wikipedia.org]

- 3. NAGLU gene: MedlinePlus Genetics [medlineplus.gov]

- 4. metabolicsupportuk.org [metabolicsupportuk.org]

- 5. Distribution of urinary N‐acetyl‐beta‐D‐glucosaminidase and the establishment of reference intervals in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Revisiting the Role of NAG across the Continuum of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme Kinetics Studies Using 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside as a chromogenic substrate for the characterization and kinetic analysis of α-N-acetylglucosaminidase (NAG). This substrate is pivotal in various research and development areas, including the study of lysosomal storage diseases like Mucopolysaccharidosis type IIIB (MPS-IIIB) and the assessment of kidney damage.[1][2][3]

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the colorless substrate, this compound, by α-N-acetylglucosaminidase. This reaction cleaves the substrate, releasing α-D-glucosamine and 4-nitrophenol (p-nitrophenol).[4] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color.[5] The intensity of this color, which can be quantified by measuring its absorbance at approximately 400-405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus reflects the enzyme's activity.[5] This method provides a simple and sensitive means to monitor enzyme kinetics.[5]

Enzymatic Reaction Visualization

The enzymatic hydrolysis of this compound by α-N-acetylglucosaminidase is a key step in this assay.

References

- 1. A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. haemoscan.com [haemoscan.com]

- 4. p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | C14H18N2O8 | CID 82398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

protocol for measuring N-acetyl-β-D-glucosaminidase activity with 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-β-D-glucosaminidase (NAG) is a lysosomal enzyme ubiquitously present in various tissues, with notably high concentrations in the proximal tubules of the kidneys.[1][2][3] Due to its large molecular size, NAG is not readily filtered by the glomerulus. Consequently, elevated levels of NAG in the urine serve as a sensitive and early biomarker for renal tubular damage.[4] The measurement of urinary NAG activity is a valuable tool in toxicology studies, drug development, and the clinical diagnosis and monitoring of kidney injury.[5]

This document provides a detailed protocol for the colorimetric assay of NAG activity using the chromogenic substrate 4'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (pNP-GlcNAc).

Assay Principle

The assay is based on the enzymatic hydrolysis of the synthetic substrate pNP-GlcNAc by NAG. This reaction releases p-nitrophenol (pNP), a chromogenic compound. In an alkaline solution, pNP is ionized to the p-nitrophenolate ion, which imparts a yellow color. The intensity of this yellow color, which is directly proportional to the amount of pNP produced and thus to the NAG activity, can be quantified by measuring its absorbance at approximately 400-405 nm.[4][6][7][8]

Signaling Pathway Context: Lysosomal Enzyme Release in Renal Injury

The release of NAG into the urine is not governed by a single, linear signaling pathway but is rather a consequence of cellular stress and damage to the proximal tubular epithelial cells of the kidney. Under physiological conditions, a small amount of NAG is excreted via exocytosis.[9] However, various insults, such as nephrotoxic compounds, ischemia, or disease states, can lead to increased lysosomal membrane permeability and exocytosis, resulting in a significant release of lysosomal enzymes like NAG into the urine.[10][11]

Lysosomes are now understood to be critical signaling hubs, integrating cellular metabolic status through pathways involving mTORC1 on the lysosomal surface.[8][10][12][13] Cellular stress can disrupt these signaling networks and compromise lysosomal integrity, leading to the release of their contents.

References

- 1. Urinary N-acetyl-beta-N-glucosaminidase in patients with urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]

- 4. NAG: potential cardiorenal biomarker indicates the progression of chronic kidney disease in implantable cardioverter defibrillator patients, contrary to KIM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diagnostic role of urinary N-acetyl-beta-D-glucosaminidase (NAG) activity in the detection of renal tubular impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Lysosomal Hydrolases [jove.com]

- 8. Frontiers | The Lysosome Signaling Platform: Adapting With the Times [frontiersin.org]

- 9. Revisiting the Role of NAG across the Continuum of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signals for the lysosome: a control center for cellular clearance and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urine N-acetyl-beta-D-glucosaminidase--a marker of tubular damage? [pubmed.ncbi.nlm.nih.gov]

- 12. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

detecting glycosidase activity in cell lysates using 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Application Notes: Detecting α-N-Acetylglucosaminidase Activity in Cell Lysates

Introduction

α-N-Acetylglucosaminidase is a lysosomal enzyme that plays a crucial role in the catabolism of glycoproteins and glycolipids. The enzyme specifically catalyzes the hydrolysis of terminal α-N-acetyl-D-glucosamine residues from the non-reducing ends of oligosaccharide chains. Deficiencies in α-N-acetylglucosaminidase activity are associated with Sanfilippo syndrome type B (also known as Mucopolysaccharidosis type IIIB), a rare and severe lysosomal storage disorder. Consequently, the measurement of its activity in cell lysates is critical for disease diagnosis, understanding its biological function, and for the development of therapeutic strategies.

This document provides a detailed protocol for a simple and reliable colorimetric assay to determine α-N-acetylglucosaminidase activity in cell lysates using the chromogenic substrate 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNP-α-GlcNAc).

Assay Principle

The assay is based on the enzymatic hydrolysis of the colorless substrate, pNP-α-GlcNAc, by α-N-acetylglucosaminidase. The reaction yields two products: N-acetyl-α-D-glucosamine and 4-nitrophenol (pNP).[1] Under alkaline conditions, the released p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color.[1][2] The intensity of this yellow color, which is directly proportional to the amount of p-nitrophenol produced, can be quantified by measuring its absorbance at a wavelength of 400-410 nm.[1][2][3] A stop solution, typically sodium carbonate, is added to terminate the reaction and to create the necessary alkaline environment for color development.[2]

Figure 1: Enzymatic hydrolysis of pNP-α-GlcNAc.

Experimental Protocols

This section provides detailed methodologies for preparing cell lysates and determining α-N-acetylglucosaminidase activity.

Protocol 1: Preparation of Cell Lysate

This protocol provides a general method for lysing cultured cells to release intracellular enzymes.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., RIPA buffer, or a buffer containing 0.1% Triton X-100 in PBS)

-

Protease Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvest: Aspirate the culture medium from the cell culture dish. Wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer (supplemented with protease inhibitors) to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

-

Scraping: Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

-

Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Collection: Carefully transfer the supernatant, which contains the soluble proteins including the glycosidase, to a new pre-chilled tube. Avoid disturbing the pellet.

-

Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing enzyme activity.

-

Storage: Use the lysate immediately or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: α-N-Acetylglucosaminidase Activity Assay

This protocol is designed for a 96-well microplate format, which is suitable for analyzing multiple samples.

Materials and Reagents:

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5. The optimal pH for lysosomal glycosidases is typically acidic.[1]

-

Substrate Stock Solution: 5 mM this compound (pNP-α-GlcNAc) in Assay Buffer. Prepare this solution fresh. Gentle warming or sonication may be required for complete dissolution.[5]

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[2]

-

Cell Lysate: Prepared as described in Protocol 1. Dilute with Assay Buffer if necessary to ensure the readings fall within the linear range of the assay.

-

p-Nitrophenol (pNP) Standard: For creating a standard curve.

-

96-well clear, flat-bottom microplate. [4]

-

Microplate reader capable of measuring absorbance at 405 nm.[1]

Assay Procedure:

Figure 2: General workflow for the α-N-acetylglucosaminidase assay.

-

Plate Setup: Set up the reactions in a 96-well plate as described in the table below. It is crucial to include blanks to correct for non-enzymatic hydrolysis of the substrate.

-

Sample Wells: Contain the cell lysate.

-

Blank Wells: Contain Assay Buffer instead of cell lysate. This corrects for spontaneous substrate degradation.

-

-

Reagent Addition:

-

Add 50 µL of Assay Buffer to each well.

-

Add 20 µL of the diluted cell lysate to the "Sample" wells.

-

Add 20 µL of Assay Buffer to the "Blank" wells.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reagents to the reaction temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the 5 mM pNP-α-GlcNAc substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range and can vary from 15 to 60 minutes.[6]

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ Stop Solution to each well. The solution should turn yellow in the presence of p-nitrophenol.[3]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[1]

Protocol 3: p-Nitrophenol Standard Curve

To quantify the enzyme activity, a standard curve is generated using known concentrations of p-nitrophenol.

-

Prepare pNP Standards: Prepare a series of dilutions of a p-nitrophenol stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.

-

Plate Setup: Add 90 µL of each standard dilution to separate wells of the 96-well plate.

-

Add Stop Solution: Add 100 µL of the Stop Solution to each standard well.

-

Measure Absorbance: Measure the absorbance at 405 nm.

-

Plot Curve: Plot the absorbance values against the corresponding pNP concentrations (in nmol/well) to generate a standard curve.

Data Presentation and Analysis

1. Corrected Absorbance: Subtract the average absorbance of the Blank wells from the absorbance of the Sample wells to correct for any non-enzymatic hydrolysis of the substrate.

-

Corrected Absorbance = Absorbance (Sample) - Absorbance (Blank)

2. Calculation of p-Nitrophenol Produced: Use the linear equation from the p-nitrophenol standard curve (y = mx + c, where y is absorbance and x is the amount of pNP) to determine the amount of p-nitrophenol (in nmol) produced in each sample well.

-

Amount of pNP (nmol) = (Corrected Absorbance - c) / m

3. Calculation of Enzyme Activity: Enzyme activity is typically expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the specified assay conditions.[1]

-

Activity (nmol/min) = Amount of pNP (nmol) / Incubation Time (min)

-

Specific Activity (U/mg) = [Activity (nmol/min) / (Volume of Lysate (mL) x Protein Conc. (mg/mL))] x (1 µmol / 1000 nmol)

Table 1: Example of Assay Plate Setup

| Well Type | Reagent 1 (50 µL) | Reagent 2 (20 µL) | Pre-Incubation | Reagent 3 (20 µL) | Incubation | Reagent 4 (100 µL) |

| Sample | Assay Buffer | Cell Lysate | 5 min @ 37°C | Substrate Solution | 15-60 min @ 37°C | Stop Solution |

| Blank | Assay Buffer | Assay Buffer | 5 min @ 37°C | Substrate Solution | 15-60 min @ 37°C | Stop Solution |

Table 2: Summary of Typical Assay Parameters

| Parameter | Recommended Value | Reference |

| Substrate | This compound | - |

| Wavelength | 400 - 410 nm | [1][2][3] |

| Temperature | 37°C | [1][3] |

| pH | 4.5 - 5.5 | [1][5] |

| Substrate Conc. | 1 - 5 mM | [2] |

| Stop Solution | 0.1 M Sodium Carbonate | [2] |

Troubleshooting

High background or variable results can obscure the true signal. The following diagram outlines potential causes and solutions.

Figure 3: Troubleshooting guide for the glycosidase assay.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNP-GlcNAc) Enzymatic Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNP-GlcNAc) in enzymatic assays, primarily for the measurement of N-acetyl-β-D-glucosaminidase (NAG) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the pNP-GlcNAc enzymatic assay?

A1: The assay is a colorimetric method used to measure the activity of enzymes like N-acetyl-β-D-glucosaminidase (NAG).[1][2] The enzyme hydrolyzes the synthetic substrate pNP-GlcNAc, releasing p-nitrophenol (pNP).[1][2] In a basic solution, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product. The intensity of this yellow color, measured by absorbance at approximately 400-405 nm, is directly proportional to the amount of pNP produced and thus to the enzyme's activity.[1][3]

Q2: What are the common applications of the pNP-GlcNAc assay?

A2: This assay is widely used in various research and clinical applications. A primary application is the measurement of NAG activity in biological samples like urine, serum, and tissue homogenates as a sensitive biomarker for renal tubular damage.[1][4] It is also crucial in toxicology studies, drug development for screening potential enzyme inhibitors, and basic research to characterize enzyme kinetics.[1]

Q3: How should I properly store the pNP-GlcNAc substrate?

A3: For optimal performance, pNP-GlcNAc solutions should be prepared fresh. If long-term storage is necessary, it is recommended to store aliquots at -20°C or -80°C, protected from light.[5]

Q4: What are the critical controls to include in my pNP-GlcNAc assay?

A4: To ensure accurate and reliable results, the following controls are essential:

-

Reagent Blank: Contains all assay components except the enzyme. This control helps to identify any background signal from the reagents themselves.[1][6]

-

Sample Blank: Contains the sample and all assay components except the substrate. This accounts for any intrinsic color or turbidity in the sample that might interfere with absorbance readings.[1]

-

Positive Control: A sample with known enzyme activity. This confirms that the assay is working correctly and the enzyme is active.[3]

-

Negative Control: Contains the enzyme and substrate but no inhibitor (in inhibitor screening assays). This represents the maximum enzyme activity.[5]

Troubleshooting Guide

This guide addresses common issues encountered during pNP-GlcNAc enzymatic assays in a question-and-answer format.

High Background Signal

Q5: My reagent blank shows high absorbance. What is the likely cause?

A5: A high signal in the reagent blank suggests an issue with the assay reagents, independent of the enzyme or sample.[6] The most common causes include:

-

Spontaneous Substrate Degradation: The pNP-GlcNAc substrate can undergo non-enzymatic hydrolysis, especially if the assay buffer has a non-optimal pH or if the incubation temperature is too high.[3][5]

-

Reagent Contamination: Contamination of buffers or the substrate solution with other substances can lead to an increased background signal.[6][7] Always use high-purity reagents and sterile labware.[7][8]

-

Improper Reagent Storage: Using expired or improperly stored reagents can result in degradation and a higher background.[8]

To troubleshoot, prepare fresh reagents and run a "substrate blank" containing only the buffer and pNP-GlcNAc to check for spontaneous hydrolysis.[5]

Low or No Signal

Q6: I am not observing any color development, or the signal is very low in my positive control and samples. What could be wrong?

A6: Low or no signal indicates a problem with the enzyme's activity or the assay conditions.[5] Consider the following possibilities:

-

Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.[3] It is crucial to store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.

-

Incorrect Assay pH: Enzyme activity is highly dependent on pH. The pH of your reaction buffer may be outside the optimal range for your specific enzyme.[3] For instance, N-acetyl-β-D-glucosaminidase typically has an optimal pH of around 4.4.[4]

-

Presence of Inhibitors: Your sample or even the assay buffer might contain substances that inhibit the enzyme's activity.[4][5]

-

Sub-optimal Temperature: Ensure the incubation is carried out at the enzyme's optimal temperature, which is often 37°C.[1][9]

Verify the pH of your buffer and test the enzyme's activity with a known positive control.[3]

Inconsistent Results

Q7: I am getting significant variability between my replicate wells. What are the common causes of this inconsistency?

A7: Inconsistent results between replicates often point to technical errors in the assay setup.[3] Key factors to consider are:

-

Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents is a frequent source of variability.[3][8] Ensure your pipettes are properly calibrated.

-

Temperature Fluctuations: Inconsistent temperatures across the microplate during incubation can lead to variations in enzyme activity.[3] Ensure the entire plate is incubated at a uniform temperature.

-

Inadequate Mixing: Insufficient mixing of the reaction components in each well can result in non-uniform reaction rates.

Precipitation in Wells

Q8: I am observing a cloudy solution or precipitate in my assay wells. What should I do?

A8: Precipitation in the wells can be due to the limited solubility of the pNP-GlcNAc substrate or the test compound.[3][5]

-

Substrate Solubility: pNP-GlcNAc has limited solubility in aqueous buffers, particularly at high concentrations or in buffers with high ionic strength.[3][5] Consider reducing the buffer concentration.[5]

-

Test Compound Insolubility: If you are screening test compounds, they may not be fully soluble in the assay buffer. Ensure your test compound is completely dissolved in a suitable solvent, and that the final concentration of the solvent in the assay does not impact the enzyme's activity.[5]

Experimental Protocols

Standard N-acetyl-β-D-glucosaminidase (NAG) Activity Assay

This protocol outlines a general procedure for measuring NAG activity in a 96-well plate format.

Materials:

-

NAG Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)

-

pNP-GlcNAc Substrate Solution (prepare fresh)

-

Stop Solution (e.g., 0.1 M Sodium Carbonate)[5]

-

Enzyme sample (e.g., urine, cell lysate)

-

p-Nitrophenol (pNP) Standard Solution

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

-

Prepare pNP Standard Curve:

-

Create a series of dilutions of the pNP standard solution in the assay buffer.

-